molecular formula C10H11ClN2 B13054858 (3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile

(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile

Cat. No.: B13054858
M. Wt: 194.66 g/mol
InChI Key: HCZQJCZSQSSAIN-SNVBAGLBSA-N
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Description

(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile is a chiral nitrile derivative featuring a phenyl ring substituted with chlorine and methyl groups at the 5- and 3-positions, respectively. The compound’s stereochemistry (R-configuration at the chiral center) and functional groups (amine and nitrile) make it a candidate for pharmaceutical and agrochemical applications, particularly in enantioselective synthesis or as a building block for bioactive molecules.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chloro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m1/s1

InChI Key

HCZQJCZSQSSAIN-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Cl)[C@@H](CC#N)N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of (3R)-3-(5-chloro-3-methylphenyl)propanal with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reductive amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography might be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and nitrile groups could allow it to form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the propanenitrile backbone with variations in substituents, stereochemistry, or halogenation patterns, enabling comparative analysis of their properties and applications:

(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile (CAS: 1213006-37-1)

  • Substituents : 4-chloro-3-fluorophenyl group (dual halogenation: Cl at 4-position, F at 3-position).
  • Key Differences :
    • Fluorine’s electronegativity may enhance polarity compared to the methyl group in the target compound.
    • Dual halogens (Cl and F) could influence metabolic stability or binding affinity in biological systems.
  • Availability : Discontinued across all commercial quantities (1g, 5g, etc.), suggesting challenges in synthesis, stability, or demand .

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile (CAS: 754214-90-9)

  • Substituents : 5-bromo-2-chlorophenyl group (Br at 5-position, Cl at 2-position).
  • S-configuration at the chiral center may result in divergent biological activity compared to the R-enantiomer.
  • Availability : Actively marketed by Parchem Chemicals, indicating viable synthetic routes and industrial relevance .

Structural and Functional Analysis

Substitution Patterns and Electronic Effects

Compound Substituents Halogen Type/Position Stereochemistry
Target compound 5-Cl, 3-Me Cl (5) R
(3R)-4-Cl-3-F analog 4-Cl, 3-F Cl (4), F (3) R
(3S)-5-Br-2-Cl analog 5-Br, 2-Cl Br (5), Cl (2) S
  • Halogen Effects : Chlorine and bromine enhance lipophilicity and metabolic resistance, while fluorine improves electronegativity and bioavailability.

Stereochemical Impact

  • The R-configuration in the target compound and its 4-Cl-3-F analog may favor interactions with chiral biological targets (e.g., enzymes or receptors), whereas the S-enantiomer (5-Br-2-Cl analog) could exhibit reduced or altered activity .

Research Implications

  • Substituent Positioning : Halogen placement (e.g., 5-Cl vs. 2-Cl) impacts electronic distribution and steric accessibility.
  • Chirality : Enantiomeric purity is crucial for bioactive molecules, as seen in the contrasting commercial status of R- and S-configurated analogs.

Biological Activity

(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile is a chiral organic compound with significant potential in medicinal chemistry. Its structure, characterized by an amino group, a nitrile group, and a substituted phenyl ring, allows for various interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and comparative data with similar compounds.

The molecular formula of this compound is C9H10ClN2C_9H_{10}ClN_2, with a molecular weight of approximately 182.64 g/mol. The presence of functional groups such as the amino and nitrile groups facilitates hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₉H₁₀ClN₂
Molecular Weight182.64 g/mol
Functional GroupsAmino, Nitrile
Chirality(3R)

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. The compound's ability to form hydrogen bonds and engage in electrostatic interactions enhances its affinity for biological targets.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases, which play critical roles in cell signaling and metabolism. Such inhibition can lead to altered cellular responses, making it a candidate for therapeutic applications.

Receptor Binding

The structural features of this compound suggest that it may interact with neurotransmitter receptors. This interaction could modulate neurotransmission processes, potentially impacting conditions such as depression or anxiety.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study examined the compound's effect on enzyme activity in vitro, demonstrating significant inhibition of target enzymes at micromolar concentrations.
  • Cellular Uptake : Another research focused on cellular uptake mechanisms, revealing that the compound's structural modifications influenced its bioavailability and efficacy in cellular models.

Table 2: Summary of Case Studies

Study TypeFindings
In VitroSignificant enzyme inhibition at micromolar concentrations
Cellular UptakeStructural modifications affect bioavailability and efficacy

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits unique biological activities due to its specific substitution pattern on the aromatic ring. This distinct arrangement enhances its interaction capabilities with biological targets.

Table 3: Comparative Data with Similar Compounds

CompoundBiological ActivityKey Differences
(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propanenitrileModerate enzyme inhibitionFluorine substitution affects potency
(S)-Amino-4-(4-chlorophenyl)butyronitrileStrong receptor bindingDifferent chiral configuration influences action

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